
3-(3,4-Dihydronaphthalen-1-yl)-4-ethoxy-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dihydronaphthalen-1-yl)-4-ethoxy-4-oxobutanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dihydronaphthalene moiety and an ethoxy-substituted oxobutanoic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dihydronaphthalen-1-yl)-4-ethoxy-4-oxobutanoic acid typically involves multi-step organic reactions. One common method is the Claisen–Schmidt condensation reaction, which is used to form the dihydronaphthalene core . This reaction involves the condensation of an aromatic aldehyde with a ketone under basic conditions, followed by cyclization and reduction steps to yield the dihydronaphthalene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,4-Dihydronaphthalen-1-yl)-4-ethoxy-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-(3,4-Dihydronaphthalen-1-yl)-4-ethoxy-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(3,4-Dihydronaphthalen-1-yl)-4-ethoxy-4-oxobutanoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the Bcl-2 protein, which plays a crucial role in regulating apoptosis (programmed cell death) . By binding to the active sites of this protein, the compound can induce apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydronaphthalen-1(2H)-one derivatives: These compounds share a similar dihydronaphthalene core and have been studied for their biological activities.
Ethoxy-substituted oxobutanoic acids: Compounds with similar functional groups but different core structures.
Uniqueness
3-(3,4-Dihydronaphthalen-1-yl)-4-ethoxy-4-oxobutanoic acid stands out due to its combined structural features, which confer unique chemical reactivity and biological activity. Its ability to inhibit specific proteins involved in disease pathways highlights its potential as a versatile research tool and therapeutic agent.
Eigenschaften
CAS-Nummer |
93006-72-5 |
|---|---|
Molekularformel |
C16H18O4 |
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
3-(3,4-dihydronaphthalen-1-yl)-4-ethoxy-4-oxobutanoic acid |
InChI |
InChI=1S/C16H18O4/c1-2-20-16(19)14(10-15(17)18)13-9-5-7-11-6-3-4-8-12(11)13/h3-4,6,8-9,14H,2,5,7,10H2,1H3,(H,17,18) |
InChI-Schlüssel |
NUWBUMDAOCCYSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC(=O)O)C1=CCCC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


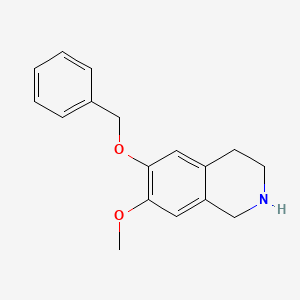
![(S)-(2-[1,4]Diazepan-1-YL-1-methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester](/img/structure/B11849072.png)
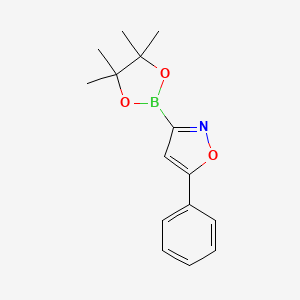

![5,6-Dihydro-4h,8h-benzo[b]quino[1,8-gh][1,6]naphthyridine](/img/structure/B11849105.png)
![Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl-](/img/structure/B11849113.png)



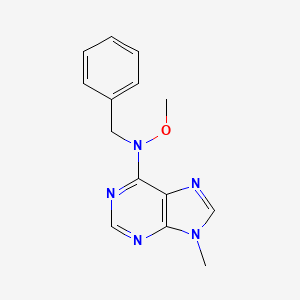
![[2-(Thiophen-2-yl)quinolin-6-yl]acetic acid](/img/structure/B11849149.png)
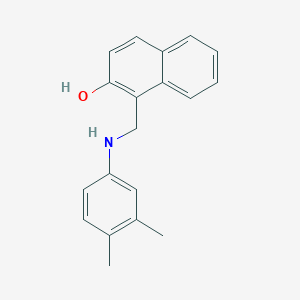
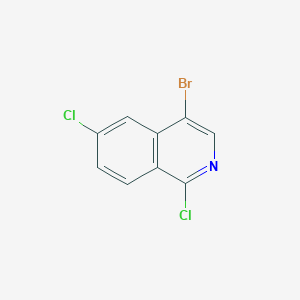
![4,9-Dimethyl-2-(thiophen-2-YL)indeno[2,1-B]pyran](/img/structure/B11849157.png)
